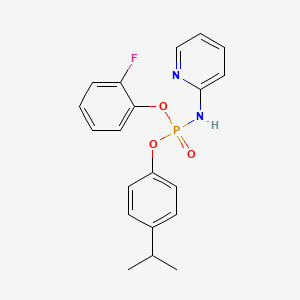
2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is a complex organic compound with the molecular formula C20H20FN2O3P This compound features a pyridine ring substituted with a phosphoryl group, which is further connected to two phenoxy groups, one of which is fluorinated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Introduction of the Phosphoryl Group: The phosphoryl group is introduced using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of Phenoxy Groups: The phenoxy groups are attached via nucleophilic substitution reactions, where phenol derivatives react with the phosphorylated pyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of corresponding phenolic and pyridine N-oxide derivatives.
Reduction: Formation of reduced amine and alcohol derivatives.
Substitution: Formation of substituted phenoxy and pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The phenoxy groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chlorophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Bromophenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
- N-[(2-Methylphenoxy)[4-(Propan-2-yl)phenoxy]phosphoryl]pyridin-2-amine
Uniqueness
N-[(2-FLUOROPHENOXY)[4-(PROPAN-2-YL)PHENOXY]PHOSPHORYL]PYRIDIN-2-AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other advanced applications.
Propiedades
Fórmula molecular |
C20H20FN2O3P |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[(2-fluorophenoxy)-(4-propan-2-ylphenoxy)phosphoryl]pyridin-2-amine |
InChI |
InChI=1S/C20H20FN2O3P/c1-15(2)16-10-12-17(13-11-16)25-27(24,23-20-9-5-6-14-22-20)26-19-8-4-3-7-18(19)21/h3-15H,1-2H3,(H,22,23,24) |
Clave InChI |
JDWPDKUFCFECHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11696725.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)
![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11696768.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)
